10-HDA Demonstrates Significantly Greater Potency than Royal Jelly and Standard Drugs Against Leishmania major
Royal Jelly acid (10-HDA) shows significantly higher potency against intracellular amastigotes of Leishmania major compared to whole royal jelly and the standard antileishmanial drug meglumine antimoniate [1]. The IC50 of 10-HDA is 3.8 ± 0.22 μg/mL, representing a 2.2-fold increase in potency over royal jelly (IC50 8.4 ± 0.74 μg/mL) and a 3.6-fold increase over meglumine antimoniate (IC50 13.6 ± 1.15 μg/mL) [1].
| Evidence Dimension | IC50 against intracellular amastigotes of Leishmania major |
|---|---|
| Target Compound Data | IC50 3.8 ± 0.22 μg/mL |
| Comparator Or Baseline | Royal jelly: IC50 8.4 ± 0.74 μg/mL; Meglumine antimoniate: IC50 13.6 ± 1.15 μg/mL |
| Quantified Difference | 2.2-fold more potent than royal jelly; 3.6-fold more potent than meglumine antimoniate |
| Conditions | In vitro assay using intracellular amastigotes of Leishmania major; data are presented as mean ± SD. |
Why This Matters
This head-to-head comparison validates that purified 10-HDA, rather than crude royal jelly, is the active antileishmanial principle and that it outperforms a clinically used drug in vitro, making it the preferred compound for mechanism-of-action studies or drug discovery efforts in parasitology.
- [1] Hindawi. (2022). Table 4: Antileishmanial activity of royal jelly and its three main fatty acids. Evidence-Based Complementary and Alternative Medicine, 2022, Article ID 7425322. View Source
